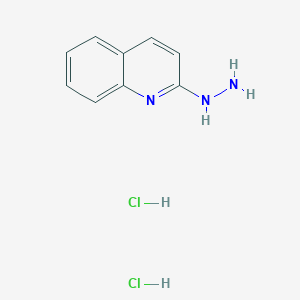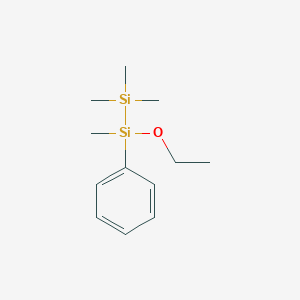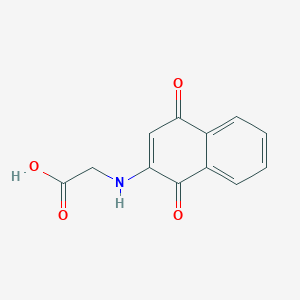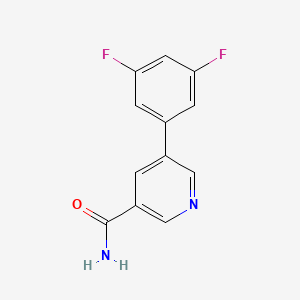
2-Hydrazinylquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylquinoline dihydrochloride is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
2-Hydrazinylquinoline dihydrochloride can be synthesized through the reaction of quinoline with hydrazine hydrate. The reaction typically involves heating quinoline with an excess of hydrazine hydrate under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. Industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-Hydrazinylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrazone derivatives, and other quinoline-based compounds .
科学的研究の応用
2-Hydrazinylquinoline dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-Hydrazinylquinoline dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a derivatization agent by forming Schiff bases with carbonyl compounds, which enhances the detection and analysis of these compounds in biological samples. The formation of these derivatives allows for more accurate and sensitive analysis using techniques such as LC-MS .
類似化合物との比較
Similar Compounds
2-Hydrazinoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline: The parent compound from which 2-Hydrazinylquinoline dihydrochloride is derived.
Hydrazine: A simple hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its ability to form stable derivatives with carbonyl compounds, making it particularly useful in analytical chemistry and metabolic studies. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
特性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC名 |
quinolin-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H |
InChIキー |
FYFXUZRJDDDKKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)





